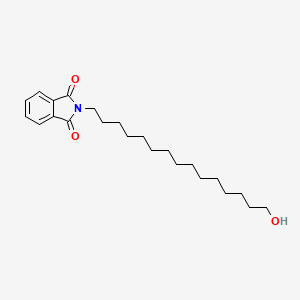
2-(15-Hydroxypentadecyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(15-Hydroxypentadecyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15-Hydroxypentadecyl)isoindoline-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives, which results in the formation of multifunctionalized isoindoline-1,3-diones .
Typical experimental procedure: Tetraynes (1.0 equivalent) and imidazole (1.1 equivalents) are added to toluene (2 mL). The reaction mixture is vented three times to eliminate argon, connected to a tank of oxygen, and pressurized to 1 atm. The mixture is stirred at room temperature for half an hour and then heated at 100°C for 10 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(15-Hydroxypentadecyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(15-Oxopentadecyl)isoindoline-1,3-dione.
Reduction: Formation of 2-(15-Hydroxypentadecyl)isoindoline.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives depending on the nucleophile used.
Scientific Research Applications
2-(15-Hydroxypentadecyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(15-Hydroxypentadecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione core can interact with various enzymes and receptors, leading to modulation of their activity. For example, the presence of the aromatic moiety is important for the affinity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Additionally, the hydroxyl group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-(15-Hydroxypentadecyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in their chemical reactivity and applications.
Phthalimides: These compounds are structurally related to isoindoline-1,3-diones and are widely used in pharmaceuticals and agrochemicals.
Indole alkaloids: These natural products contain an indole moiety and exhibit diverse biological activities.
Properties
Molecular Formula |
C23H35NO3 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(15-hydroxypentadecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H35NO3/c25-19-15-11-9-7-5-3-1-2-4-6-8-10-14-18-24-22(26)20-16-12-13-17-21(20)23(24)27/h12-13,16-17,25H,1-11,14-15,18-19H2 |
InChI Key |
AKRPUOUYUNFLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















